

# An In-depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine

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## Compound of Interest

**Compound Name:** 2-Chloro-N6-(2-hydroxyethyl)adenosine

**Cat. No.:** B15583521

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## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-N6-(2-hydroxyethyl)adenosine**, a purine nucleoside analog. Due to a notable lack of specific experimental data in publicly available literature for this particular compound, this paper establishes its fundamental physicochemical properties and then explores the known biological activities of two closely related structural analogs: N6-(2-hydroxyethyl)adenosine (HEA) and 2-Chloro-N6-cyclopentyladenosine (CCPA). This comparative analysis offers a predictive framework for the potential pharmacological profile of **2-Chloro-N6-(2-hydroxyethyl)adenosine**, focusing on potential signaling pathway interactions and experimental considerations.

## Physicochemical Properties of 2-Chloro-N6-(2-hydroxyethyl)adenosine

A definitive identification of **2-Chloro-N6-(2-hydroxyethyl)adenosine** is crucial for any experimental design. The key identifiers and properties are summarized below.

Property	Value	Source
Molecular Weight	345.74 g/mol	ChemicalBook
Chemical Formula	C12H16ClN5O5	ChemicalBook
CAS Number	948298-76-8	ChemicalBook, MedChemExpress[1]
Canonical SMILES	<chem>C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O"&gt;C@@(HO)Cl)NCCO</chem>	(Structure-based)
Physical Form	Solid (predicted)	N/A
Solubility	Information not available	N/A

## Comparative Analysis of Structurally Related Analogs

To infer the potential biological activities of **2-Chloro-N6-(2-hydroxyethyl)adenosine**, it is instructive to examine the documented activities of its constituent chemical modifications. The addition of a chloro group at the 2-position of the purine ring and a hydroxyethyl group at the N6-position are key determinants of its potential function.

### N6-(2-hydroxyethyl)adenosine (HEA): An Anti-inflammatory and Anti-fibrotic Agent

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in various fungi.[2] It has been the subject of several studies investigating its therapeutic potential.

Biological Activities:

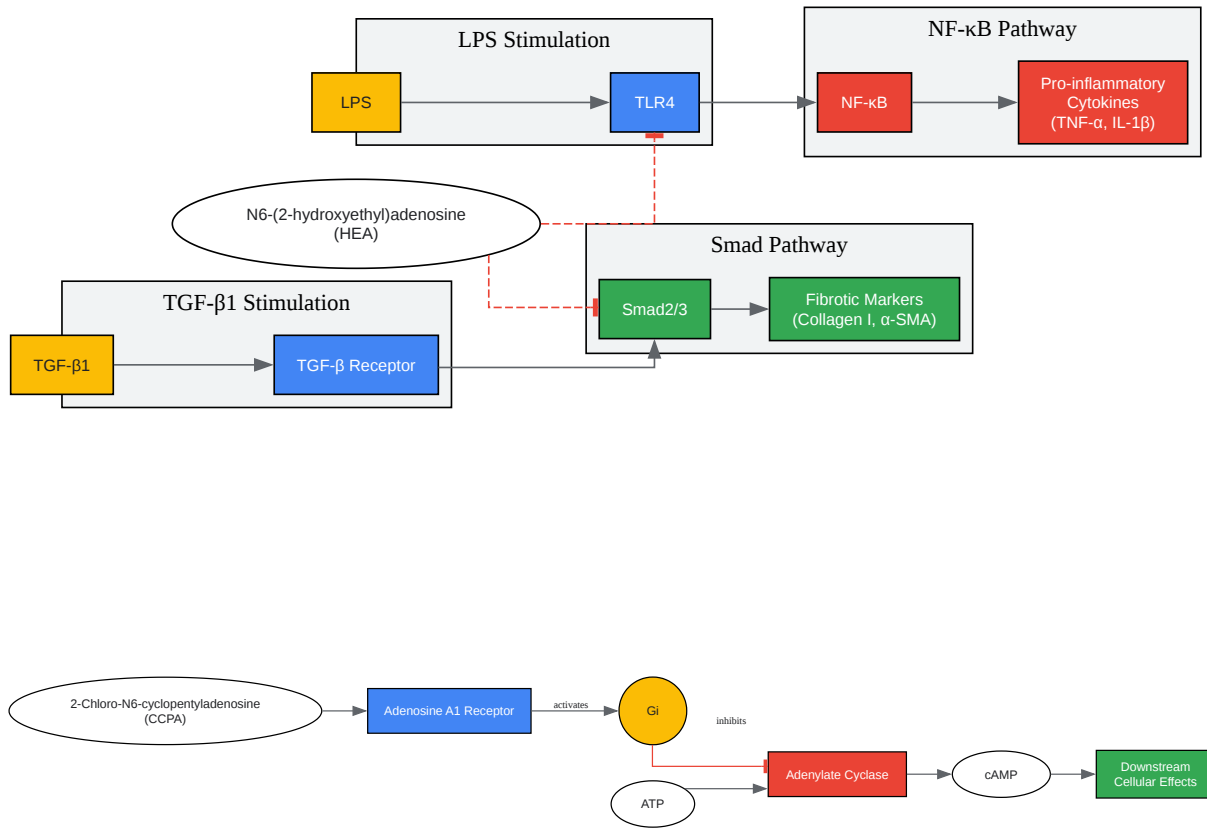
- **Anti-inflammatory Effects:** HEA has been shown to attenuate pro-inflammatory responses by suppressing the TLR4-mediated NF-κB signaling pathway.[3] It reduces the expression of

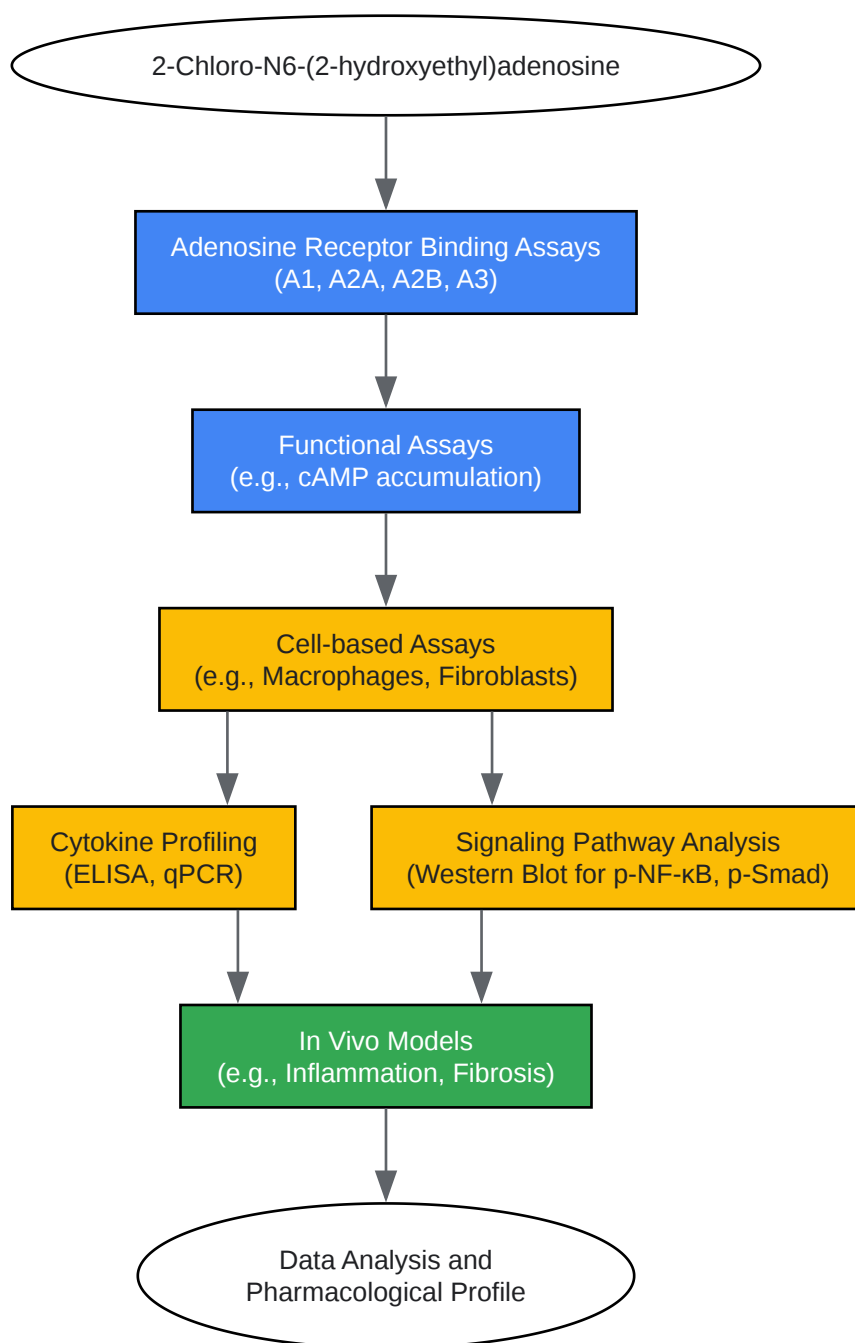
pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .[\[4\]](#)[\[5\]](#)

- **Anti-fibrotic Effects:** In models of renal interstitial fibrosis, HEA has been demonstrated to ameliorate the condition by preventing inflammation via the TGF- $\beta$ 1/Smad and NF- $\kappa$ B signaling pathways.[\[5\]](#) It reduces the expression of fibrosis markers like collagen I and  $\alpha$ -SMA.[\[4\]](#)
- **Antioxidant Properties:** HEA exhibits antioxidant activities by increasing the levels of antioxidant enzymes.[\[4\]](#)
- **Antitumor Activity:** It has been reported to exhibit cytotoxicity in some cancer cell lines.[\[4\]](#)

#### Signaling Pathways:

The primary signaling pathways modulated by HEA are the NF- $\kappa$ B and TGF- $\beta$ 1/Smad pathways, both central to inflammation and fibrosis.





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